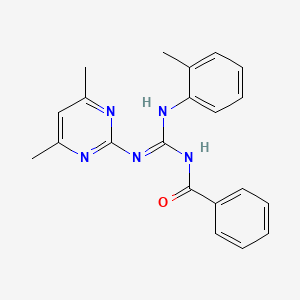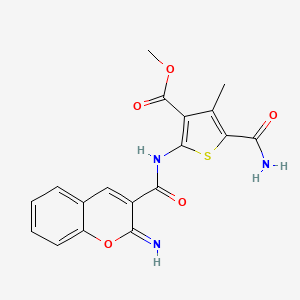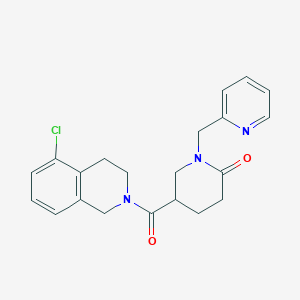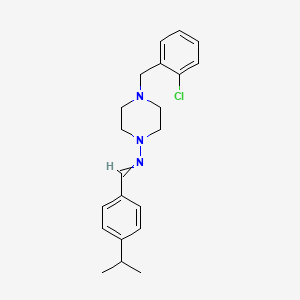
N''-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-(2-METHYLPHENYL)GUANIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by its complex structure, which includes a benzoyl group, a pyrimidinyl group, and a methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzoyl chloride, 4,6-dimethyl-2-pyrimidinylamine, and 2-methylphenylamine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in the synthesis include acylating agents, bases, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoylguanidine: A simpler analog with similar structural features.
N-(4,6-Dimethyl-2-pyrimidinyl)guanidine: Shares the pyrimidinyl group.
N-(2-Methylphenyl)guanidine: Contains the methylphenyl group.
Uniqueness
“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methylphenyl)carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-9-7-8-12-18(14)24-21(25-19(27)17-10-5-4-6-11-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNQDJIGWUXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B5981317.png)
![(4-phenoxyphenyl)[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5981323.png)

![N-[4-({[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B5981333.png)
![1-(2-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B5981334.png)


![(2E)-3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N-(4-CHLOROPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B5981347.png)
![4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)benzaldehyde](/img/structure/B5981352.png)
![Ethyl (5Z)-2-[(4-methoxyphenyl)amino]-4-oxo-5-[(2,4,5-trimethoxyphenyl)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5981359.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5981365.png)

![2-({2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-methyl-2-oxoethyl}thio)-6-methylpyrimidin-4(3H)-one](/img/structure/B5981406.png)
![3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5981411.png)
